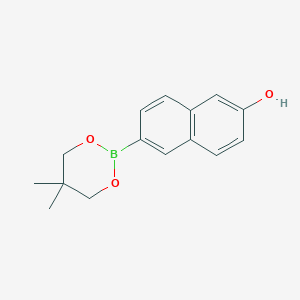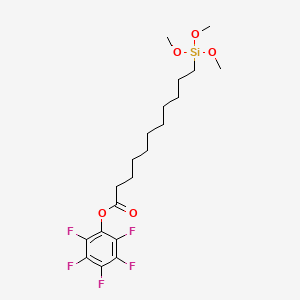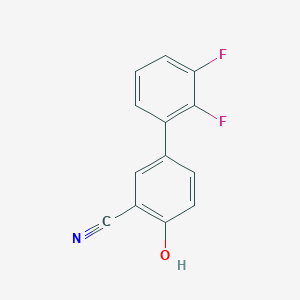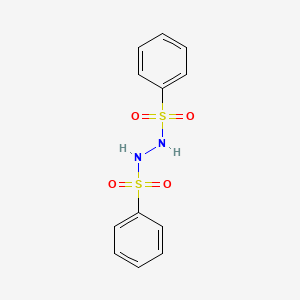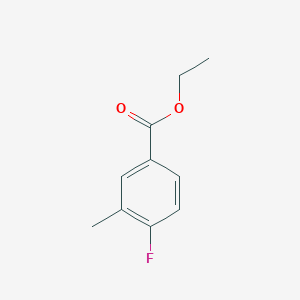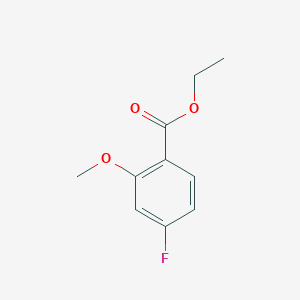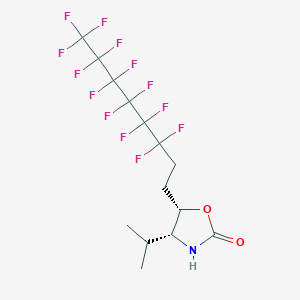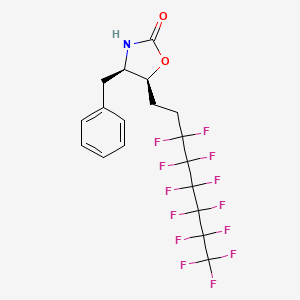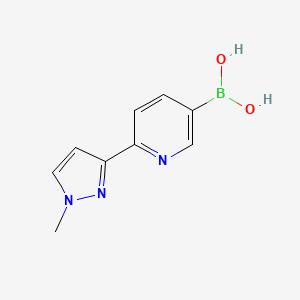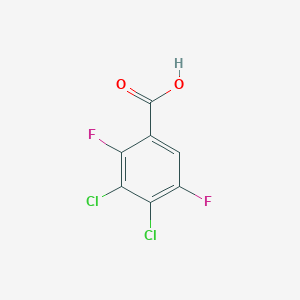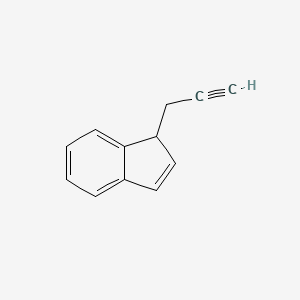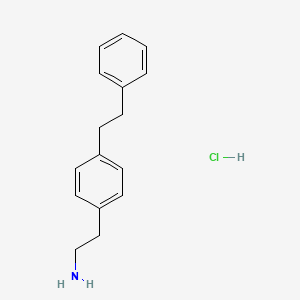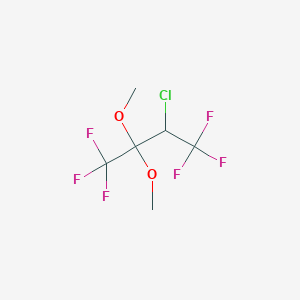![molecular formula C9H8F3N B6321344 3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene CAS No. 1858256-90-2](/img/structure/B6321344.png)
3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethyl)-3-carbonitrile-bicyclo[221]hept-5-ene is a bicyclic compound characterized by the presence of a trifluoromethyl group and a carbonitrile group attached to a norbornene framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene typically involves the trifluoromethylation of norbornene derivatives. One common method is the radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated from reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under photochemical or thermal conditions . The reaction conditions often include the presence of radical initiators like azobisisobutyronitrile (AIBN) and solvents such as acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene undergoes various chemical reactions, including:
Electrophilic Addition: The double bond in the norbornene framework can participate in electrophilic addition reactions with halogens or other electrophiles.
N-Substitution: The compound can undergo N-substitution reactions, although the presence of the trifluoromethyl group may influence the reactivity.
Hydrogenation: The double bond can be hydrogenated using catalysts such as Raney nickel.
Common Reagents and Conditions
Electrophilic Addition: Halogens (e.g., bromine, chlorine) in the presence of solvents like carbon tetrachloride.
N-Substitution: Alkylating or acylating agents under basic conditions.
Hydrogenation: Hydrogen gas in the presence of Raney nickel catalyst under elevated pressure and temperature.
Major Products Formed
Electrophilic Addition: Halogenated norbornene derivatives.
N-Substitution: N-alkylated or N-acylated products.
Hydrogenation: Saturated bicyclic compounds.
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene involves its interaction with molecular targets through its reactive functional groups. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively . The carbonitrile group can participate in nucleophilic addition reactions, potentially leading to the formation of covalent bonds with target proteins or nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Difluoro-3-carbonitrile-bicyclo[2.2.1]hept-5-ene: Similar structure but with difluoromethyl instead of trifluoromethyl group.
2-Azabicyclo[2.2.1]hept-5-ene: Contains an azabicyclic framework with different functional groups.
Bicyclo[4.1.0]heptenes: Different bicyclic structure with a cyclopropyl ring.
Uniqueness
3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene is unique due to the presence of both trifluoromethyl and carbonitrile groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the carbonitrile group provides a reactive site for further chemical modifications .
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)8(5-13)4-6-1-2-7(8)3-6/h1-2,6-7H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXWRWPSMVWEPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)(C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
